molecular formula C42H80NO10P B1244205 1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

Cat. No.: B1244205
M. Wt: 790.1 g/mol
InChI Key: VYDABBXFPODZIE-IAJQVIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS(18:1(9Z)/18:0), also known as PS(18:1/18:0) or PS(36:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:0) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:0) can be converted into PE(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:1(9Z)/18:0) can be biosynthesized from PC(18:1(9Z)/18:0) and L-serine through its interaction with the enzyme phosphatidylserine synthase. In humans, PS(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.
1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a conjugate acid of a 1-oleoyl-2-stearoyl-sn-glycero-3-phospho-L-serine(1-).

Properties

Molecular Formula

C42H80NO10P

Molecular Weight

790.1 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,38-39H,3-16,18,20-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-/t38-,39+/m1/s1

InChI Key

VYDABBXFPODZIE-IAJQVIMPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCC(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
Reactant of Route 2
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
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1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
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1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
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1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine
Reactant of Route 6
1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoserine

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